Cas no 24404-83-9 (Glycolithocholic acid sodium)

Glycolithocholic acid sodium 化学的及び物理的性質
名前と識別子
-
- Glycolithocholic acid sodium salt
- Glycolithocholic acid
- GLYCOLOTHOCHOLIC ACID SODIUM
- GLYCOLITHOCHOLIC ACID SODIUM
- SODIUM GLYCOLITHOCHOLATE
- Glycolithocholicacid,sodiumsalt
- HY-116374A
- Lithocholylglycine (sodium)
- 24404-83-9
- Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate
- AKOS024258592
- Glycolithocholic acid (sodium)
- GLYCOLITHOCHOLIC ACID, SODIUM SALT
- F20837
- Sodium Glycolithocholate; N-(3alpha-Hydroxy-5beta-cholan-24-oyl)glycine Sodium Salt; N-[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl]glycine Sodium Salt;
- Glycolithocholic acid,sodium salt
- CS-0107616
- Glycolithocholic acid sodium
-
- インチ: InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1
- InChIKey: LQKBJAKZKFBLIB-DVTCRTTASA-M
- ほほえんだ: C[C@H](CCC(=NCC(=O)O)[O-])[C@H]1CCC2C3CCC4C[C@@H](CC[C@]4(C)C3CC[C@]12C)O.[Na+]
計算された属性
- せいみつぶんしりょう: 455.30100
- どういたいしつりょう: 433.319
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 701
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 89.5
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.112
- ゆうかいてん: 199-201oC
- ふってん: 619.7°Cat760mmHg
- フラッシュポイント: 328.6°C
- 屈折率: 1.527
- ようかいど: Ethanol (Slightly), Methanol (Slightly)
- PSA: 89.46000
- LogP: 3.67950
- ようかいせい: 未確定
Glycolithocholic acid sodium セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
Glycolithocholic acid sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71800-1mg |
Glycolithocholic Acid (sodium salt) |
24404-83-9 | 98% | 1mg |
¥377.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G21390-5mg |
Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate |
24404-83-9 | ,98% | 5mg |
¥2300.0 | 2023-09-07 | |
TRC | G645653-5mg |
Glycolithocholic Acid Sodium Salt |
24404-83-9 | 5mg |
$ 129.00 | 2023-09-07 | ||
1PlusChem | 1P00BF84-10mg |
GLYCOLITHOCHOLIC ACID, SODIUM SALT |
24404-83-9 | 97% | 10mg |
$239.00 | 2023-12-18 | |
MedChemExpress | HY-116374A-10mM*1 mL in DMSO |
Glycolithocholic acid sodium |
24404-83-9 | ≥98.0% | 10mM*1 mL in DMSO |
¥1045 | 2024-04-18 | |
MedChemExpress | HY-116374A-1mg |
Glycolithocholic acid sodium |
24404-83-9 | ≥98.0% | 1mg |
¥380 | 2024-04-18 | |
1PlusChem | 1P00BF84-100mg |
GLYCOLITHOCHOLIC ACID, SODIUM SALT |
24404-83-9 | 97% | 100mg |
$800.00 | 2024-05-21 | |
A2B Chem LLC | AF32148-25mg |
Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate |
24404-83-9 | ≥95% | 25mg |
$411.00 | 2024-04-20 | |
A2B Chem LLC | AF32148-1mg |
Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate |
24404-83-9 | ≥95% | 1mg |
$29.00 | 2024-04-20 | |
Aaron | AR00BFGG-100mg |
Glycolithocholic acid, sodium salt |
24404-83-9 | 98% | 100mg |
$1485.00 | 2025-01-23 |
Glycolithocholic acid sodium 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Glycolithocholic acid sodiumに関する追加情報
Introduction to Glycolithocholic Acid Sodium (CAS No. 24404-83-9)
Glycolithocholic acid sodium, a derivative of cholic acid, is a significant compound in the field of pharmaceuticals and biochemical research. The compound is characterized by its unique chemical structure, which includes a sodium salt form of glycolithocholic acid. This modification enhances its solubility and bioavailability, making it a valuable agent in various therapeutic applications. With a CAS number of 24404-83-9, this compound has garnered considerable attention due to its potential in drug development and medical treatments.
The chemical structure of Glycolithocholic acid sodium consists of a hydrophobic steroid backbone with hydroxyl groups and a carboxylate group, which is further modified by the addition of a glycol moiety. This glycol group increases the water solubility of the compound, allowing for better absorption and distribution within the body. The sodium salt form further enhances its stability and reactivity, making it an ideal candidate for various biochemical processes.
In recent years, Glycolithocholic acid sodium has been extensively studied for its role in lipid metabolism and cholesterol absorption. Research has shown that this compound can effectively promote the solubilization of cholesterol and other lipids, thereby aiding in their excretion from the body. This property makes it particularly useful in the treatment of hypercholesterolemia and other lipid-related disorders.
One of the most compelling applications of Glycolithocholic acid sodium is in the field of drug delivery systems. Its ability to enhance the solubility of poorly water-soluble drugs has led to significant advancements in formulations designed for oral administration. By improving drug solubility, Glycolithocholic acid sodium can increase the bioavailability of these drugs, ensuring more effective therapeutic outcomes.
Recent studies have also explored the potential of Glycolithocholic acid sodium in treating liver diseases. Chronic liver diseases often involve disruptions in bile acid metabolism, leading to complications such as fibrosis and cirrhosis. The ability of Glycolithocholic acid sodium to modulate bile acid homeostasis has shown promise in preclinical models, suggesting its potential as a therapeutic agent for these conditions.
The pharmacokinetic properties of Glycolithocholic acid sodium have been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have demonstrated that this compound exhibits high oral bioavailability and rapid absorption following administration. Its metabolism primarily involves conjugation with other bile acids before excretion via bile and urine.
In addition to its therapeutic applications, Glycolithocholic acid sodium has found utility in research settings as a tool for studying bile acid signaling pathways. Bile acids play a crucial role in various physiological processes, including energy homeostasis, gut microbiota regulation, and immune function. By modulating these pathways, Glycolithocholic acid sodium provides researchers with insights into potential therapeutic targets for metabolic and inflammatory diseases.
The synthesis of Glycolithocholic acid sodium involves several chemical steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to optimize these processes, making it more feasible to produce large quantities of the compound for industrial applications.
The safety profile of Glycolithocholic acid sodium has been evaluated through extensive preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further clinical trials are necessary to fully assess its safety and efficacy in human populations.
The future prospects for Glycolithocholic acid sodium are promising, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems and combination therapies may further enhance its therapeutic potential. As our understanding of bile acid biology continues to evolve, Glycolithocholic acid sodium is likely to play an increasingly important role in medical treatments.
24404-83-9 (Glycolithocholic acid sodium) 関連製品
- 13042-33-6(Glycohyodeoxycholic Acid Standard)
- 475-31-0(Glycocholic acid)
- 474-74-8(Lithocholylglycine)
- 64480-66-6(Glycoursodeoxycholic Acid)
- 360-65-6(Glycodeoxycholic acid monohydrate)
- 640-79-9(Glycochenodeoxycholic acid)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)
- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
